SGI-9380: A Technical Guide to a Novel Pyruvate Kinase M2 (PKM2) Activator for Cancer Metabolism Research
SGI-9380: A Technical Guide to a Novel Pyruvate Kinase M2 (PKM2) Activator for Cancer Metabolism Research
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the small molecule SGI-9380, a potent activator of Pyruvate Kinase M2 (PKM2). This document provides a detailed exploration of the scientific rationale for targeting PKM2, the mechanism of action of SGI-9380, detailed experimental protocols for its characterization, and a plausible synthetic route for its procurement.
The Scientific Imperative for PKM2 Activation in Oncology
Cancer cells exhibit a profound metabolic reprogramming, a phenomenon famously described as the "Warburg effect," characterized by a preference for aerobic glycolysis even in the presence of ample oxygen.[1] This metabolic shift is not merely a consequence of malignant transformation but is a critical driver of tumorigenesis, providing the necessary building blocks for rapid cell proliferation.[2] At the heart of this metabolic switch lies the M2 isoform of pyruvate kinase (PKM2).
Unlike the constitutively active PKM1 isoform found in most normal differentiated tissues, PKM2 is predominantly expressed in embryonic and cancer cells.[3][4] PKM2 can exist in two distinct conformational states: a highly active tetramer and a less active dimer.[4] In cancer cells, a variety of signaling pathways, including growth factor signaling and post-translational modifications, favor the dimeric state of PKM2.[5][6][7] This decrease in pyruvate kinase activity leads to an accumulation of glycolytic intermediates, which are then shunted into anabolic pathways for the synthesis of nucleotides, amino acids, and lipids essential for biomass production.[2]
The therapeutic hypothesis is therefore clear: forcing PKM2 into its active tetrameric state could reverse the Warburg effect, shifting cancer cell metabolism from an anabolic to a catabolic state, thereby inhibiting tumor growth.[3][8] Small molecule activators, such as SGI-9380, are designed to achieve precisely this therapeutic intervention.
SGI-9380: A Potent Allosteric Activator of PKM2
SGI-9380 is a small molecule compound identified as a potent activator of PKM2.[9][10] It belongs to a class of pyrazole carboxamide derivatives that have been investigated for their ability to modulate PKM2 activity.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | 3-Chloro-N-(cyclobutylmethyl)-N-(2-fluoro-4-hydroxybenzyl)-1H-pyrazole-5-carboxamide | [11] |
| Molecular Formula | C₁₆H₁₇ClFN₃O₂ | [11] |
| Molecular Weight | 337.78 g/mol | [11] |
| Appearance | Solid powder | [11] |
Mechanism of Action: Stabilizing the Active Tetramer
SGI-9380 functions as an allosteric activator of PKM2. Structural studies of similar small-molecule activators reveal that they bind to a specific pocket at the interface between PKM2 subunits.[6] This binding is distinct from the binding site of the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP).[6] By binding to this interface, SGI-9380 stabilizes the tetrameric conformation of PKM2, thereby increasing its enzymatic activity.[6][10] This forced tetramerization effectively overrides the cellular signals that promote the less active dimeric state, leading to a metabolic shift away from anabolic processes.
Signaling Pathway: PKM2 Regulation and SGI-9380 Intervention
Caption: SGI-9380 promotes the active tetrameric state of PKM2.
Representative Synthesis of SGI-9380
While a specific, publicly available, step-by-step synthesis protocol for SGI-9380 is not readily found, a plausible and chemically sound synthetic route can be devised based on the well-established synthesis of pyrazole carboxamide derivatives.[8][12][13] The following represents a logical and feasible approach for the laboratory-scale synthesis of SGI-9380.
Synthetic Workflow
Caption: A three-stage synthetic approach to SGI-9380.
Detailed Experimental Protocol (Representative)
Stage 1: Synthesis of 3-Chloro-1H-pyrazole-5-carboxylic acid
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Cyclocondensation: To a solution of ethyl 2,4-dioxobutanoate (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.
-
Chlorination: To the crude pyrazole intermediate, add phosphorus oxychloride (3.0 eq) and heat the mixture at 100 °C for 3 hours. Carefully quench the reaction with ice water and extract with ethyl acetate.
-
Hydrolysis: Dissolve the resulting ethyl 3-chloro-1H-pyrazole-5-carboxylate in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature until the ester is fully consumed (as monitored by TLC). Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid. Filter and dry the solid to obtain 3-chloro-1H-pyrazole-5-carboxylic acid.
Stage 2: Synthesis of N-(cyclobutylmethyl)-N-(2-fluoro-4-hydroxybenzyl)amine
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Reductive Amination: In a round-bottom flask, dissolve 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) and cyclobutylmethylamine (1.1 eq) in methanol. Add a catalytic amount of acetic acid. Stir for 1 hour at room temperature.
-
Cool the mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Stir for an additional 2 hours at room temperature.
-
Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Stage 3: Amide Coupling to Yield SGI-9380
-
Activation: To a solution of 3-chloro-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.
-
Coupling: Add a solution of N-(cyclobutylmethyl)-N-(2-fluoro-4-hydroxybenzyl)amine (1.1 eq) in DMF to the activated acid mixture. Stir at room temperature for 12-18 hours.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield SGI-9380.
In Vitro and In Vivo Characterization of SGI-9380
A robust characterization of SGI-9380's activity requires a combination of in vitro enzymatic assays, cell-based metabolic and proliferation assays, and in vivo preclinical models.
In Vitro PKM2 Activation Assay
Objective: To determine the potency (AC₅₀) of SGI-9380 in activating recombinant human PKM2.
Methodology: LDH-Coupled Enzyme Assay
This assay measures the production of pyruvate by PKM2, which is then used by lactate dehydrogenase (LDH) to convert NADH to NAD⁺, resulting in a decrease in absorbance at 340 nm.[13]
-
Reagents:
-
Recombinant human PKM2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 10 mM MgCl₂, pH 7.5)
-
SGI-9380 stock solution in DMSO
-
-
Procedure:
-
Prepare a serial dilution of SGI-9380 in assay buffer.
-
In a 96-well plate, add recombinant PKM2, NADH, and LDH.
-
Add the SGI-9380 dilutions to the respective wells.
-
Initiate the reaction by adding a mixture of PEP and ADP.
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the reaction rate and plot against the concentration of SGI-9380 to determine the AC₅₀.
-
| Compound | AC₅₀ (nM) |
| SGI-9380 | ~90 |
| TEPP-46 | ~10 |
| DASA-58 | N/A |
Note: AC₅₀ values can vary depending on assay conditions.
Cellular Proliferation Assay under Serine Deprivation
Rationale: PKM2 activation shunts glycolytic intermediates towards pyruvate production, reducing their availability for anabolic processes like serine synthesis.[9] Therefore, cancer cells treated with a PKM2 activator become more dependent on exogenous serine for survival.
Methodology:
-
Cell Lines: A panel of cancer cell lines known to express PKM2 (e.g., A549 lung cancer, HCT116 colon cancer).
-
Media: Standard cell culture medium and serine-depleted medium.
-
Procedure:
-
Seed cells in 96-well plates in standard medium.
-
After 24 hours, replace the medium with either standard or serine-depleted medium containing various concentrations of SGI-9380.
-
Incubate for 72 hours.
-
Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo).
-
Compare the effect of SGI-9380 on cell proliferation in the presence and absence of serine.
-
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of SGI-9380 in a preclinical cancer model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Model: Subcutaneous implantation of a human cancer cell line (e.g., A549).[9]
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment groups (vehicle control, SGI-9380). Administer SGI-9380 via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Endpoints:
-
Measure tumor volume regularly.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, excise tumors for further analysis (e.g., western blotting for PKM2, immunohistochemistry for proliferation markers).
-
Preclinical studies with PKM2 activators have demonstrated significant tumor growth inhibition in xenograft models, particularly in combination with other therapies.[5][9][14]
Future Directions and Conclusion
SGI-9380 represents a valuable tool for investigating the role of PKM2 in cancer metabolism. The ability to pharmacologically activate PKM2 provides a powerful approach to reverse the Warburg effect and probe the metabolic vulnerabilities of cancer cells. Future research should focus on:
-
Combination Therapies: Exploring the synergistic effects of SGI-9380 with standard-of-care chemotherapies or other targeted agents.[5]
-
Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to PKM2 activation therapy.
-
Resistance Mechanisms: Investigating potential mechanisms of resistance to PKM2 activators.
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